molecular formula C13H7ClF3NO3 B125356 8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid CAS No. 127199-26-2

8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

Cat. No. B125356
M. Wt: 317.65 g/mol
InChI Key: HYNVUCYYHOBXLB-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” is a chemical with the molecular formula C13H7ClF3NO3 . It has a molecular weight of 317.65 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The compound has a complex structure that includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains several fluorine atoms and a cyclopropyl group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 317.65 g/mol . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Fluorinated Compounds in Environmental and Health Contexts

  • Fluorinated Alternatives to PFCAs and PFSAs : Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) discusses the transition to replacement chemicals due to environmental and health concerns. The review by Wang et al. (2013) identifies over 20 fluorinated substances used in various applications, such as fluoropolymer manufacture and surface treatments, and emphasizes the need for further risk assessment and data generation to evaluate the safety of these alternatives Wang et al., 2013.

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Liu and Avendaño (2013) review the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the challenges in understanding the fate and effects of these compounds due to their persistent nature and potential for bioaccumulation. The review suggests a need for more research into biodegradation pathways and the environmental monitoring of these chemicals Liu & Avendaño, 2013.

Bioactivity of Chlorogenic Acid

  • Pharmacological Review of Chlorogenic Acid : A review by Naveed et al. (2018) discusses the various biological and pharmacological effects of chlorogenic acid, a phenolic compound found in green coffee extracts and tea. The review highlights its antioxidant, anti-inflammatory, and neuroprotective properties, suggesting its potential in treating various disorders such as cardiovascular disease and diabetes Naveed et al., 2018.

Characteristics and Applications of Fluoroquinolones

  • Insights of 8-Hydroxyquinolines : Gupta et al. (2021) provide an overview of the biological activities of 8-hydroxyquinoline derivatives, noting their significant medicinal properties and applications in treating diseases like cancer and neurodegenerative disorders. This review underscores the importance of synthetic modification to develop potent drug molecules based on the 8-hydroxyquinoline scaffold Gupta et al., 2021.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNVUCYYHOBXLB-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6,7-difluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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